molecular formula C17H22N4O3 B4137218 N-[3-(1H-imidazol-1-yl)propyl]-N'-(4-propoxyphenyl)ethanediamide

N-[3-(1H-imidazol-1-yl)propyl]-N'-(4-propoxyphenyl)ethanediamide

Cat. No.: B4137218
M. Wt: 330.4 g/mol
InChI Key: BETFKVPUAHJMIH-UHFFFAOYSA-N
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Description

N-[3-(1H-imidazol-1-yl)propyl]-N’-(4-propoxyphenyl)ethanediamide is a synthetic organic compound characterized by the presence of an imidazole ring and a propoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-N’-(4-propoxyphenyl)ethanediamide typically involves a multi-step process:

  • Formation of the Imidazole Derivative: : The initial step involves the preparation of the imidazole derivative. This can be achieved by reacting 1H-imidazole with 3-bromopropylamine under basic conditions to form 3-(1H-imidazol-1-yl)propylamine.

  • Coupling with Propoxyphenyl Group: : The next step involves the coupling of 3-(1H-imidazol-1-yl)propylamine with 4-propoxybenzoyl chloride in the presence of a base such as triethylamine. This reaction forms the desired ethanediamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-imidazol-1-yl)propyl]-N’-(4-propoxyphenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions, potentially leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the amide groups, potentially converting them to amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic substitution can be carried out using reagents like nitric acid for nitration or bromine for bromination.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of drugs targeting specific enzymes or receptors due to its imidazole moiety, which is known for its biological activity.

    Biological Research: The compound can be used in studies investigating the role of imidazole derivatives in biological systems.

    Materials Science: Its unique structure might be exploited in the design of novel materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism by which N-[3-(1H-imidazol-1-yl)propyl]-N’-(4-propoxyphenyl)ethanediamide exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, potentially affecting metalloproteins or enzymes.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(1H-imidazol-1-yl)propyl]-N’-(4-methoxyphenyl)ethanediamide: Similar structure but with a methoxy group instead of a propoxy group.

    N-[3-(1H-imidazol-1-yl)propyl]-N’-(4-ethoxyphenyl)ethanediamide: Contains an ethoxy group instead of a propoxy group.

Uniqueness

N-[3-(1H-imidazol-1-yl)propyl]-N’-(4-propoxyphenyl)ethanediamide is unique due to the presence of the propoxy group, which can influence its lipophilicity and, consequently, its biological activity and solubility properties. This makes it distinct from its methoxy and ethoxy analogs, potentially offering different pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-N'-(4-propoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3/c1-2-12-24-15-6-4-14(5-7-15)20-17(23)16(22)19-8-3-10-21-11-9-18-13-21/h4-7,9,11,13H,2-3,8,10,12H2,1H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BETFKVPUAHJMIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)NC(=O)C(=O)NCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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